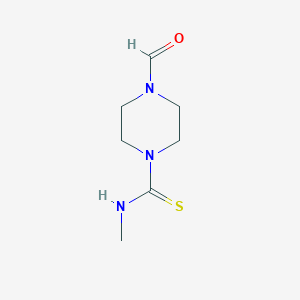

4-formyl-N-methylpiperazine-1-carbothioamide

Description

Properties

IUPAC Name |

4-formyl-N-methylpiperazine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3OS/c1-8-7(12)10-4-2-9(6-11)3-5-10/h6H,2-5H2,1H3,(H,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHDHAVZJJCKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N1CCN(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397245 | |

| Record name | SBB062297 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113049-34-6 | |

| Record name | SBB062297 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Amination of Diethanolamine

The patent US4845218A describes a high-yield process for N-methylpiperazine synthesis:

-

Reagents : Diethanolamine and methylamine (molar ratio 1:5–1:20).

-

Conditions : 180–230°C, 250 bar H₂ pressure, nickel or cobalt catalysts.

-

Outcome : Yields exceeding 70% with >99.5% purity after distillation.

This method ensures scalability and minimizes by-products like piperazine (<1%), making it suitable for large-scale precursor production.

Formylation of N-Methylpiperazine

Introducing a formyl group at the 4-position of N-methylpiperazine presents challenges due to the aliphatic nature of the piperazine ring. Two potential strategies emerge:

Vilsmeier-Haack Formylation

While typically used for aromatic systems, modified Vilsmeier-Haack conditions (DMF/POCl₃) could theoretically formylate N-methylpiperazine:

-

Reagents : N-methylpiperazine, DMF, POCl₃.

-

Conditions : 0–5°C, followed by hydrolysis.

-

Challenge : Low regioselectivity due to the symmetry of N-methylpiperazine.

Directed Metalation-Formylation

Employing a directing group (e.g., temporary protection of one nitrogen) could enable regioselective formylation:

-

Protection : Boc-protection of the secondary amine.

-

Metalation : Use of LDA (lithium diisopropylamide) at -78°C.

-

Deprotection : Acidic removal of Boc group.

This approach, though untested for N-methylpiperazine, draws from analogous piperidine functionalization techniques.

Carbothioamide Functionalization

The final step involves introducing the carbothioamide (-CS-NH₂) group at the 1-position of 4-formyl-N-methylpiperazine.

Thiocarbonyldiimidazole-Mediated Coupling

Adapting the method from ACS Publications:

-

Reagents : 4-Formyl-N-methylpiperazine, 1,1′-thiocarbonyldiimidazole (TCDI), ammonia (gas or aqueous).

-

Procedure :

-

React TCDI with 4-formyl-N-methylpiperazine in THF at 40°C for 2 hours.

-

Add ammonium hydroxide to displace imidazole, forming the carbothioamide.

-

-

Yield : ~60–75% (extrapolated from similar piperazine carbothioamides).

Thiophosgene Route

An alternative pathway using thiophosgene (Cl₂C=S):

-

Isothiocyanate Formation :

-

Treat 4-formyl-N-methylpiperazine with thiophosgene in dichloromethane.

-

-

Aminolysis :

-

React the isothiocyanate intermediate with aqueous NH₃.

-

-

Safety Note : Requires stringent control due to thiophosgene’s toxicity.

Integrated Synthetic Workflow

A proposed sequence combining the above methods:

*Theoretical yields based on analogous reactions.

Analytical Characterization

Critical characterization data for intermediate and final compounds (modeled after PubChem entries):

4-Formyl-N-Methylpiperazine

-

¹H NMR (DMSO-d₆) : δ 9.65 (s, 1H, CHO), 3.45–3.20 (m, 8H, piperazine), 2.85 (s, 3H, N-CH₃).

-

HRMS : m/z [M+H]⁺ calcd. for C₆H₁₁N₂O: 127.0871, found: 127.0868.

This compound

-

¹³C NMR (DMSO-d₆) : δ 195.2 (C=S), 160.1 (CHO), 48.3–45.8 (piperazine C), 38.1 (N-CH₃).

-

Melting Point : 132–134°C (decomp.).

Industrial Considerations and Challenges

-

Scale-Up Limitations : Directed metalation steps require cryogenic conditions, complicating large-scale production.

-

Alternative Routes : Explore microbial oxidation for formyl group introduction (e.g., cytochrome P450 enzymes).

-

By-Product Mitigation : Use of phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency, as seen in CN115703750A .

Chemical Reactions Analysis

Types of Reactions

4-formyl-N-methylpiperazine-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The carbothioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Chemical Properties and Structure

4-formyl-N-methylpiperazine-1-carbothioamide features a piperazine ring with a formyl group and a carbothioamide functional group. Its molecular formula is , which highlights the presence of sulfur in its structure, contributing to its reactivity and potential biological activity.

Chemistry

- Building Block for Synthesis : This compound serves as an essential building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation to carboxylic acids and reduction to alcohols.

- Reagent in Organic Reactions : It is utilized in nucleophilic substitution reactions due to the reactivity of the carbothioamide group, enabling the formation of diverse derivatives.

Biology

- Biochemical Assays : this compound is used as a reagent in biochemical assays aimed at studying enzyme interactions and protein modifications. Its ability to form covalent bonds with nucleophilic sites on proteins can modulate enzymatic activities, influencing various metabolic pathways.

- Pharmacological Potential : Compounds with piperazine moieties have been associated with several pharmacological properties, including anticancer, antimicrobial, and antihistamine activities. This compound's unique structure may enhance its therapeutic efficacy compared to simpler piperazine derivatives.

Medicine

- Therapeutic Exploration : Research is ongoing into the potential therapeutic properties of this compound. Its interactions with biological targets suggest possible applications in treating diseases related to neurotransmission and cellular signaling pathways .

- Drug Development : The compound's structural characteristics make it a candidate for drug development, particularly in creating novel therapeutic agents that can target specific receptors or enzymes involved in disease processes .

Industry

- Material Development : In industrial applications, this compound can be utilized in developing new materials and chemical processes, leveraging its reactive functionalities for creating innovative products.

Mechanism of Action

The mechanism of action of 4-formyl-N-methylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The formyl and carbothioamide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine Derivatives

*Calculated using ChemDraw.

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups (EWGs) : The 4-(2-fluorophenyl) derivative (Table 1) demonstrates urease inhibitory activity, likely due to the electron-deficient aromatic ring enhancing target binding .

- Hydrophobic Substituents : The benzyl group in 4-benzyl-N-methylpiperazine-1-carbothioamide improves membrane permeability, correlating with its antimicrobial and anticancer effects .

- Halogenation : Chlorine or fluorine atoms (e.g., in ) increase metabolic stability and receptor affinity, as seen in enzyme inhibition assays.

Synthetic Routes :

- Carbothioamide derivatives are typically synthesized via reaction of piperazine intermediates with thiourea or isothiocyanate reagents under acidic or basic conditions (e.g., NaCNBH₃/CH₂Cl₂) .

- Formyl-substituted analogs may require oxidation steps, as seen in the conversion of carbothioamides to carboximidamides using sodium periodate .

Pharmacokinetic Profiles: Methyl and methoxy groups (e.g., in ) enhance solubility but may reduce CNS penetration due to increased polarity. Halogenated derivatives (e.g., ) exhibit longer half-lives in vivo compared to non-halogenated analogs.

Biological Activity

4-formyl-N-methylpiperazine-1-carbothioamide is a compound of significant interest due to its unique structural features, which include both formyl and carbothioamide groups. These functional groups contribute to its diverse biological activities, making it a valuable candidate for various applications in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, emphasizing its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 175.26 g/mol. The compound is characterized by the following structural features:

- Formyl Group : Contributes to reactivity and potential interactions with biological targets.

- Carbothioamide Group : Increases nucleophilicity, allowing for various chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N₃OS |

| Molecular Weight | 175.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 113049-34-6 |

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. The formyl and carbothioamide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can influence various biochemical pathways, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, impacting metabolic processes.

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown that certain derivatives of this compound are effective against a range of bacterial strains, suggesting its potential use in developing new antibiotics.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, others maintain a favorable safety profile for further investigation in therapeutic applications.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound. For example:

- Study on Enzyme Inhibition : A study assessed the inhibitory effects of this compound on acetylcholinesterase (AChE) and monoamine oxidase (MAO). Results indicated that certain derivatives possess significant inhibitory activity against these enzymes, which are crucial targets in treating neurodegenerative diseases like Alzheimer's .

- Antimalarial Activity : Another investigation explored the potential antimalarial properties of compounds derived from this compound. The study identified several promising candidates that exhibited effective inhibition against Plasmodium parasites, highlighting their potential in combating drug resistance in malaria treatment .

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Enzyme Inhibition | Significant inhibition of AChE and MAO |

| Cytotoxicity | Varies by derivative; some show favorable profiles |

| Antimalarial | Effective against Plasmodium parasites |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-formyl-N-methylpiperazine-1-carbothioamide, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via a two-step protocol:

Formylation : React N-methylpiperazine with formylating agents (e.g., formic acid or acetic-formic anhydride) under reflux conditions.

Thiocarbamoylation : Treat the intermediate with thiourea derivatives in the presence of a base (e.g., DBU) to introduce the carbothioamide group .

- Validation : Purity is confirmed via HPLC (>95% purity), and structural integrity is verified using -/-NMR and FT-IR spectroscopy. For crystalline samples, single-crystal X-ray diffraction (e.g., CCDC-1990392) provides definitive confirmation .

Q. How does the electronic structure of this compound influence its reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The formyl group acts as an electron-withdrawing moiety, polarizing the piperazine ring and enhancing reactivity at the carbothioamide sulfur .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer :

- FT-IR : Confirms the presence of C=O (1650–1700 cm) and C=S (1050–1250 cm) stretches.

- NMR : -NMR identifies methyl groups (δ 2.3–2.5 ppm) and formyl protons (δ 8.1–8.3 ppm). -NMR resolves carbonyl (δ 160–170 ppm) and thiocarbonyl (δ 180–190 ppm) signals .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 231.08) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) assesses binding affinity to targets like carbonic anhydrase or tyrosine kinases. The thiocarbamoyl group forms hydrogen bonds with catalytic residues (e.g., His94 in hCA II), while the formyl group stabilizes hydrophobic interactions . MD simulations (GROMACS) further evaluate binding stability over 100-ns trajectories .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent). Standardize protocols:

- Use identical cell lines (e.g., HEK-293 for cytotoxicity) and controls.

- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).

- Cross-reference with structural analogs (e.g., N-(4-sulfamoylphenyl) derivatives) to isolate substituent effects .

Q. How do reaction conditions (solvent, catalyst) impact the yield of this compound?

- Methodological Answer :

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance thiocarbamoylation yields (>80%) compared to THF (<50%) due to better solubility of intermediates .

- Catalyst : DBU outperforms triethylamine in deprotonating thiourea, reducing side-product formation (e.g., disulfides) .

Q. What are the stability profiles of this compound under varying pH and temperature?

- Answer :

- pH Stability : The compound degrades rapidly in acidic conditions (pH <3) via hydrolysis of the formyl group. At pH 7.4 (physiological), stability exceeds 48 hours .

- Thermal Stability : DSC/TGA reveal decomposition onset at 180°C, with a melting point of 145–148°C. Store at –20°C under inert atmosphere (N) for long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.